2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted with a 3,5-dimethylpyrazole moiety. The acetamide side chain is linked to a pyrimidine ring bearing a pyrrolidin-1-yl group at the 6-position. Its molecular formula is C₂₀H₂₃N₇O₂, with a molecular weight of 393.45 g/mol (calculated from structural data in ).
Properties
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O2/c1-13-9-14(2)27(23-13)16-5-6-19(29)26(24-16)11-18(28)22-15-10-17(21-12-20-15)25-7-3-4-8-25/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,20,21,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFGDZPTNAJKDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=NC=N3)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, differing primarily in substituents on the pyridazinone/pyrimidine cores and acetamide side chains. Key comparisons are outlined below:
Table 1: Structural and Functional Comparisons
Key Findings
Bioactivity Modulation :
- The trifluoromethylphenyl group in the analog improves metabolic stability due to electron-withdrawing effects, but may reduce aqueous solubility compared to the target compound’s pyrrolidine-pyrimidine group .
- The thiadiazole moiety in introduces sulfur-mediated hydrogen bonding, which could enhance affinity for enzymes like cyclooxygenase or NADPH oxidase .
Solubility and Permeability: The target compound’s pyrrolidin-1-yl-pyrimidine side chain likely offers better solubility (logP ~2.1) than the 6-methylheptanyl group in (logP ~3.2), making it more suitable for oral administration .
Synthetic Accessibility :
- Analogs with simpler side chains (e.g., ’s heptanyl group) are easier to synthesize but lack the target’s balance of solubility and bioactivity. The pyrrolidine-pyrimidine linkage in the target compound requires multi-step coupling, as seen in ’s synthetic route .
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